molecular formula C91H128N20O25 B126158 2-Leu-deltorphin CAS No. 154722-68-6

2-Leu-deltorphin

Cat. No.: B126158
CAS No.: 154722-68-6
M. Wt: 1902.1 g/mol
InChI Key: FDLBMNIMNPXYLL-ZPHIGNHYSA-N
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Description

Significance of Endogenous Opioid Peptides in Neurobiological Systems

Endogenous opioid peptides are naturally occurring small molecules produced within the central nervous system (CNS) and various glands, such as the pituitary and adrenal glands. nih.gov These peptides, first identified in 1975, act as neuromodulators and hormones, playing a crucial role in numerous physiological processes. nih.goviu.edu They interact with opioid receptors, which are G-protein coupled receptors, to modulate pain, mood, stress responses, and reward pathways. nih.govnews-medical.net

The endogenous opioid system includes three main families of peptides: enkephalins, endorphins, and dynorphins, derived from larger precursor proteins. news-medical.net These peptides are released by neurons and can influence the release of other neurotransmitters like dopamine (B1211576) and norepinephrine, thereby affecting neuronal excitability. nih.goviu.edu Their functions are integral to maintaining homeostasis and are implicated in conditions ranging from pain and depression to addiction. nih.govnews-medical.net The study of these endogenous compounds provides a blueprint for developing therapeutic agents that can target specific opioid receptors to achieve desired clinical outcomes. elsevierpure.com

Overview of Delta Opioid Receptor (DOR) Functionality and Distribution

The delta-opioid receptor (DOR or δ-opioid receptor) is one of the three primary types of opioid receptors, alongside the mu (μ) and kappa (κ) receptors. nih.govhealthline.com DORs are widely distributed throughout the central nervous system, with particularly high concentrations found in forebrain structures such as the neocortex, caudate putamen, nucleus accumbens, and amygdala. nih.govfrontiersin.orgguidetopharmacology.org This distribution pattern is broadly similar between humans and rodents. nih.govfrontiersin.org

Functionally, DORs are involved in modulating pain, mood, and emotional responses. nih.govhealthline.com Activation of DORs can produce analgesia, particularly in chronic pain states, and has been shown to have anxiolytic (anxiety-reducing) and antidepressant-like effects. nih.govwikipedia.org Unlike mu-opioid receptors, whose activation is associated with significant side effects like respiratory depression and high addiction potential, targeting DORs is being explored as a potentially safer therapeutic strategy for pain management and treating psychiatric disorders. healthline.comfrontiersin.org The endogenous ligands that preferentially bind to DORs are enkephalins. healthline.comwikipedia.org

Historical Context of Natural Deltorphin (B1670231) Discovery and Characterization

The deltorphins are a family of naturally occurring opioid peptides that were first isolated from the skin of frogs belonging to the Phyllomedusa genus in the late 1980s. wikipedia.orgnih.gov These peptides, including deltorphin, deltorphin I, and deltorphin II, were found to be exceptionally potent and highly selective agonists for the delta-opioid receptor. wikipedia.orgnih.gov

A key structural feature of deltorphins is the presence of a D-amino acid (an amino acid with a right-handed stereochemistry) at the second position of the peptide chain. nih.gov For instance, the original deltorphin contains D-Methionine, while deltorphins I and II contain D-Alanine at this position. nih.govpnas.org This is a rare occurrence in nature and is crucial for their high affinity and selectivity for the δ-receptor. The discovery of these amphibian peptides provided researchers with invaluable tools for studying the delta-opioid system and demonstrated that high receptor selectivity could be achieved through specific structural modifications. nih.gov

Natural DeltorphinAmino Acid SequenceSource
Deltorphin Tyr-D-Met -Phe-His-Leu-Met-Asp-NH₂Skin of Phyllomedusa frogs wikipedia.org
Deltorphin I Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂Skin of Phyllomedusa bicolor nih.govwikipedia.org
Deltorphin II Tyr-D-Ala -Phe-Glu-Val-Val-Gly-NH₂Skin of Phyllomedusa bicolor nih.govpeptide.com

Rationale for Investigating Synthetic Deltorphin Analogues, with Specific Focus on 2-Leu-Deltorphin

The discovery of natural deltorphins spurred extensive research into the synthesis of analogues to explore their structure-activity relationships (SAR). researchgate.netmdpi.com The primary goals of creating synthetic analogues are to enhance properties like receptor selectivity, binding affinity, metabolic stability, and blood-brain barrier penetration, while also potentially developing novel therapeutic agents with improved side-effect profiles compared to existing opioids. mdpi.comnih.govmdpi.com

The modification of the amino acid at position 2 is a critical area of this research. While natural deltorphins contain a D-amino acid at this position, which is vital for their delta-receptor selectivity, substituting this residue allows scientists to fine-tune the peptide's pharmacological profile. nih.govnih.gov The synthesis of an analogue like This compound , which incorporates a Leucine (B10760876) residue at the second position, represents a targeted modification aimed at investigating how changes in the size, and properties of the side chain at this position affect receptor interaction. For example, replacing the D-Alanine in deltorphin II with other amino acids has been shown to alter both affinity and selectivity. nih.gov While analogues containing L-alanine at position 2 show significantly reduced opioid activity, the exploration of other substitutions like Leucine is essential for a comprehensive understanding of the receptor's binding requirements and for the rational design of new, highly specific δ-opioid ligands. nih.govnih.gov

Detailed Research Findings on Deltorphin Analogues

The development of synthetic deltorphin analogues has yielded compounds with a wide range of affinities and selectivities for opioid receptors. The substitution of amino acids at various positions, particularly at position 2, has been a key strategy.

Pharmacological Profile: Binding Affinity and Selectivity

Research into synthetic analogues of deltorphin II, where the original Valine residues at positions 5 and 6 were replaced, has demonstrated the importance of hydrophobicity for delta-receptor affinity and selectivity. nih.gov The analogue [D-Ala², Ile⁵,⁶]deltorphin II, for instance, showed very high affinity and selectivity for the δ-receptor. nih.gov

In studies where the fourth position of [D-Ala²]deltorphin was altered, the resulting peptides exhibited lower delta-selectivity due to an increase in mu-receptor affinity. nih.gov For example, the analogue [D-Ala², Ala⁴]deltorphin induced significant analgesia and catalepsy, effects associated with mu-receptor activation. nih.gov This highlights the delicate balance of substitutions required to maintain high delta selectivity.

The binding affinities (Ki) of various deltorphin analogues at mu, delta, and kappa opioid receptors illustrate these differences in selectivity. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM) at μ-receptorKi (nM) at δ-receptorKi (nM) at κ-receptorSelectivity (μ/δ Ratio)
[D-Ala²]deltorphin I Data varies; generally high selectivity~0.5 nih.govData varies; generally low affinity~1388 nih.gov
Deltorphin II ~1100 nih.gov~1.4 nih.gov>10000 nih.gov~785
[D-Ala²,Gly⁴]deltorphin Significant affinity gainedHigh affinityLow affinityLower δ-selectivity nih.gov
[D-Ala²,Ala⁴]deltorphin Significant affinity gainedHigh affinityLow affinityLower δ-selectivity nih.gov

This table presents a summary of findings from various studies; absolute values can differ based on experimental conditions.

Properties

CAS No.

154722-68-6

Molecular Formula

C91H128N20O25

Molecular Weight

1902.1 g/mol

IUPAC Name

(3S)-3-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C91H128N20O25/c1-12-48(7)73(76(93)121)109-87(132)68(44-113)107-84(129)64(38-57-41-94-45-96-57)105-83(128)63(37-55-27-21-16-22-28-55)103-82(127)62(36-54-25-19-15-20-26-54)104-85(130)65(39-70(117)118)99-69(116)42-95-89(134)74(49(8)13-2)110-91(136)75(52(11)114)111-88(133)67(43-112)106-78(123)51(10)98-90(135)72(47(5)6)108-86(131)66(40-71(119)120)100-77(122)50(9)97-80(125)61(35-53-23-17-14-18-24-53)102-81(126)60(33-46(3)4)101-79(124)59(92)34-56-29-31-58(115)32-30-56/h14-32,41,45-52,57,59-68,72-75,112-115H,12-13,33-40,42-44,92H2,1-11H3,(H2,93,121)(H,95,134)(H,97,125)(H,98,135)(H,99,116)(H,100,122)(H,101,124)(H,102,126)(H,103,127)(H,104,130)(H,105,128)(H,106,123)(H,107,129)(H,108,131)(H,109,132)(H,110,136)(H,111,133)(H,117,118)(H,119,120)/t48-,49-,50-,51-,52+,57?,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-,75-/m0/s1

InChI Key

FDLBMNIMNPXYLL-ZPHIGNHYSA-N

SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N

sequence

YLFADVASTIGDFFXSI

Synonyms

2-Leu-deltorphin
deltorphin, D-leucyl(2)-
deltorphin, Leu(2)-

Origin of Product

United States

Receptor Binding and Selectivity Profiling of 2 Leu Deltorphin

Radioligand Binding Assays for Opioid Receptor Subtypes (μ, δ, κ)

Radioligand binding assays are a fundamental technique used to characterize the interaction of a ligand with its receptor. These assays typically involve the use of a radioactively labeled compound (radioligand) that binds to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound, such as 2-Leu-deltorphin, the binding affinity of the unlabeled compound can be determined.

In the context of this compound, a novel 17-amino-acid peptide with a D-leucine at the second position was isolated from the skin of the Brazilian frog, Phyllomedusa burmeisteri. The full-length peptide, with the sequence Tyr-D-Leu-Phe-Ala-Asp-Val-Ser-Thr-Ile-Gly-Asp-Phe-Phe-His-Ser-Ile-NH2, demonstrated poor affinity for δ-opioid binding sites in both central and peripheral nervous systems. nih.gov

However, further investigation into shorter, synthetic amidated analogues of this compound revealed significant opioid receptor affinity. Specifically, the (1-10) analogue (Tyr-D-Leu-Phe-Ala-Asp-Val-Ser-Thr-Ile-Gly-NH2) was found to possess high affinity and selectivity for δ-opioid receptors. nih.gov Another fragment, the (1-7) analogue, exhibited affinity for both μ and δ-opioid receptors. nih.gov This suggests that the C-terminal portion of the full-length peptide is not essential for receptor interaction and may even hinder it.

Quantitative Assessment of Receptor Affinity (Ki Values) and Potency

The affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

For comparative context, studies on other deltorphin (B1670231) analogues, such as deltorphin I ([D-Ala2]deltorphin I), have reported high δ-receptor affinity. The variability in reported Ki values for opioids can be significant due to differences in experimental conditions, such as the radioligand used, tissue source, and animal species. zenodo.orgplos.orgnih.gov

Table 1: Receptor Binding Affinity (Ki in nM) of Selected Opioid Peptides

Compound µ-Opioid Receptor (Ki nM) δ-Opioid Receptor (Ki nM) κ-Opioid Receptor (Ki nM)
This compound (1-10) analogue Data not available High Affinity Data not available
This compound (1-7) analogue Clear-cut Affinity Clear-cut Affinity Data not available
Deltorphin I >1000 0.36 >1000
Deltorphin II >1000 0.69 >1000

Note: Data for Deltorphin I and II are provided for comparative purposes and are derived from various studies. The affinity of this compound analogues is described qualitatively based on available literature.

Mechanisms Underlying Delta Opioid Receptor Selectivity

The remarkable selectivity of deltorphins for the δ-opioid receptor is attributed to specific structural features within the peptide sequence. The N-terminal tripeptide sequence, Tyr-D-Xaa-Phe (where D-Xaa is a D-amino acid), is considered the "message" domain, essential for binding to opioid receptors. nih.govconicet.gov.ar The subsequent amino acids in the C-terminal region, known as the "address" domain, are crucial for conferring selectivity. nih.govconicet.gov.ar

Furthermore, the C-terminal sequence of deltorphins plays a significant role in selectivity. Studies on various deltorphin analogues have shown that modifications in the C-terminal region can dramatically alter receptor affinity and selectivity. nih.govconicet.gov.ar For instance, negatively charged residues in the C-terminal part of the molecule have been shown to inhibit μ-receptor binding, thereby enhancing δ-selectivity. conicet.gov.ar The finding that the shorter (1-10) analogue of this compound is highly selective, while the (1-7) fragment is less so, underscores the importance of the amino acids in positions 8-10 for fine-tuning δ-receptor selectivity. nih.gov

Comparative Binding Profiles of this compound with Native Deltorphins and Other Analogues

The binding profile of this compound, particularly its active fragments, can be compared with native deltorphins like deltorphin I and II, which contain D-Alanine at position 2.

The this compound (1-10) analogue is reported to have a potency that equals the affinity and exceeds the selectivity of enkephalins for δ-receptors. nih.gov Native deltorphins I and II are themselves highly potent and selective δ-agonists. researchgate.net A direct quantitative comparison of the Ki values would be necessary to definitively rank their potencies, but the qualitative descriptions suggest that the this compound (1-10) analogue is a highly effective δ-receptor ligand.

In contrast, the this compound (1-7) analogue displays a broader binding profile with clear-cut affinity for both μ and δ receptors. nih.gov This differs from the high δ-selectivity observed for the full-length native deltorphins and the (1-10) analogue of this compound, highlighting the critical role of the C-terminal extension in dictating receptor preference.

The study of various deltorphin analogues has revealed that the amino acid at position 2 is not the sole determinant of selectivity. For example, substitutions at other positions can also significantly impact the binding profile. However, the presence of a D-amino acid at position 2 is a common feature among highly δ-selective deltorphins. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2 Leu Deltorphin and Its Derivatives

Impact of Amino Acid Substitutions on Receptor Interaction

The potency and selectivity of deltorphin (B1670231) analogs are highly sensitive to amino acid substitutions, particularly within the C-terminal "address" sequence, which is believed to be a primary determinant of δ-selectivity. nih.govpnas.org Modifications to the amino acid sequence can dramatically alter binding affinity (Ki) and the selectivity ratio between μ-opioid receptors (MOR) and DOR.

Research into [D-Ala2]deltorphin II analogs, where the native Val5 and Val6 residues were replaced, has shed light on the role of hydrophobicity in this region. nih.gov Substituting these positions with Alanine (Ala) demonstrated the critical importance of the hydrophobic character of Val5 and Val6 for maintaining high δ-affinity and selectivity. nih.gov Specifically, the Val5 residue was found to be crucial for high δ-selectivity. nih.gov Conversely, enhancing the hydrophobicity at positions 5 and 6 by introducing Isoleucine (Ile), norleucine, or γ-methyl-leucine resulted in analogs with even greater δ-affinity and selectivity than the parent compound. nih.gov

Further studies involving substitutions at positions 4, 5, and 6 of deltorphin A revealed that while changes at all three positions could diminish selectivity, modifications at position 5 were the most detrimental. nih.gov Halogenation of the Phenylalanine (Phe) at position 3 in [D-Ala2, Ile5, Ile6]deltorphin II analogs showed that as the size of the halogen (from Fluorine to Iodine) increased, the affinity for the DOR also increased, while maintaining selectivity over MOR and KOR. nih.gov

The following table summarizes the impact of various substitutions on receptor binding affinities:

Analogue of Deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂)ReceptorKi (nM)Reference
[Phe³] (Parent) μ67.8 nih.govresearchgate.net
δ2.64 nih.govresearchgate.net
[1-Nal³] μ767 nih.govresearchgate.net
δ7.70 nih.govresearchgate.net
[Trp³] μ1250 nih.govresearchgate.net
δ23.9 nih.govresearchgate.net
[Bth³] μ112 nih.govresearchgate.net
δ3.36 nih.govresearchgate.net
[Pgl³] μ4710 nih.govresearchgate.net
δ15.6 nih.govresearchgate.net
[Hfe³] μ67.8 nih.govresearchgate.net
δ2.64 nih.govresearchgate.net
[Cha³] μ322 nih.govresearchgate.net
δ10.5 nih.govresearchgate.net
[Leu³] μ1240 nih.govresearchgate.net
δ12.4 nih.govresearchgate.net

Table showing binding affinities (Ki) of deltorphin I analogs with substitutions at the Phe³ position for μ- and δ-opioid receptors.

Influence of Conformational Constraints on Selectivity and Potency

Introducing conformational constraints into peptide structures, typically through cyclization, is a powerful strategy to enhance metabolic stability, reduce off-target effects, and improve receptor selectivity and potency. nih.gov Compared to their linear counterparts, cyclic analogs have a more rigid structure, which can lock the peptide into a bioactive conformation that is more favorable for receptor binding. iaea.org

Molecular modeling studies on cyclic deltorphin analogs have shown that the ligand's conformation is critical for recognition and binding to the receptor. electronicsandbooks.com For instance, cyclization between residues 2 and 4 via a urea (B33335) bridge has been investigated to understand how such constraints influence biological activity. electronicsandbooks.comnih.gov These studies revealed that different analogs can adopt varied binding modes within the receptor's binding pocket, and an unfavorable orientation of a key residue, such as Tyrosine at position 2 (Tyr2), can lead to low biological activity. electronicsandbooks.com The introduction of conformational constraints can lead to a significant increase in potency at the μ-receptor, suggesting that the rigid cyclic structure may induce a more productive conformational change in the receptor protein compared to flexible linear peptides. iaea.org

Cyclic analogs based on the Tyr-c[D-Cys-Phe-D-Pen] scaffold, which share structural similarities with deltorphins, have also been extensively studied. nih.govresearchgate.net The knowledge gained from these constrained molecules helps to inform the design of deltorphin derivatives with improved pharmacological profiles.

Role of Specific Residues in Ligand-Receptor Recognition (e.g., Position 2, Position 3, C-terminus)

The high affinity and selectivity of deltorphins are not determined by a single feature but rather by the collective contribution of specific residues at key positions. The N-terminal Tyr-D-Xaa-Phe motif is considered the "message" part, responsible for activating both μ and δ receptors, while the C-terminal portion acts as the "address," directing the peptide primarily to the δ receptor. pnas.orgnih.gov

Position 2: The presence of a D-amino acid at the second position is a hallmark of naturally occurring deltorphins and dermorphins and is crucial for their opioid activity. pnas.orgnih.gov The original deltorphins isolated from frog skin contain either D-Methionine or D-Alanine at this position. nih.govwikipedia.orgnih.gov This specific stereochemistry is encoded by a standard GCG codon for L-alanine in the precursor protein, indicating a post-translational modification. nih.gov The substitution of the naturally occurring residue with other amino acids, such as in 2-Leu-deltorphin, is a key area of SAR studies to probe the steric and electronic requirements of the receptor's binding pocket.

Position 3: The Phenylalanine (Phe) residue at position 3 is another critical component for receptor interaction. Studies involving the substitution of Phe³ with other aromatic and non-aromatic amino acids have shown that the receptor can tolerate various modifications, albeit with changes in affinity and selectivity. nih.govresearchgate.net For example, replacing Phe³ with bulky bicyclic aromatic amino acids like 3-(1-naphthyl)-L-alanine (1-Nal) or non-aromatic residues like cyclohexylalanine (Cha) retains significant, though altered, affinity at both μ and δ receptors. nih.govresearchgate.net Shortening the side chain by using phenylglycine (Pgl) was detrimental to binding, whereas extending it with homophenylalanine (Hfe) enhanced μ-receptor binding without affecting δ-affinity. nih.govresearchgate.net

C-terminus: The C-terminal region of the deltorphin heptapeptide (B1575542) is widely recognized as the primary determinant of δ-opioid receptor selectivity. nih.govnih.goveurekaselect.com Deletions or significant alterations in the C-terminal sequence can diminish or even reverse the peptide's selectivity from delta to mu. nih.gov For example, shifting the position of the negatively charged Aspartic acid (Asp) residue within the C-terminal sequence of deltorphin A resulted in a reversal of selectivity from δ to μ. nih.gov This highlights that the specific constitution and conformation of the C-terminal tail, including the charge and hydrophobicity of its residues, are essential for precise recognition and high-affinity binding to the DOR. nih.govnih.gov

Development of SAR Models for Deltorphin-DOR Interactions

To better understand the complex interplay between deltorphin analogs and the delta-opioid receptor (DOR), researchers have developed various Structure-Activity Relationship (SAR) models. These models, including three-dimensional quantitative structure-activity relationship (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), aim to correlate the 3D structural features of molecules with their biological activities. nih.govmdpi.com

These computational methods help to create a "pharmacophore," which is a model of the essential steric and electrostatic features that a molecule must possess to bind to the receptor. researchgate.netcncb.ac.cn By analyzing a series of analogs, these models can generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge, hydrophobicity) are predicted to enhance or decrease binding affinity. nih.govmdpi.com

Molecular modeling and docking studies are also employed to simulate the interaction between the ligand and the receptor at an atomic level. electronicsandbooks.comnih.gov These simulations can propose specific binding modes, identifying key interactions such as hydrogen bonds or hydrophobic contacts between the ligand and amino acid residues within the receptor's binding pocket. electronicsandbooks.comelifesciences.org For example, modeling has suggested that the common tyramine (B21549) moiety of opioid ligands interacts with conserved residues in the transmembrane domains of the receptor. electronicsandbooks.com Such models are invaluable tools that not only help explain the observed biological activity of existing analogs but also guide the rational design of new, more potent, and selective opioid peptides. electronicsandbooks.comnih.gov

Molecular Modeling and Conformational Analysis of 2 Leu Deltorphin

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides. While direct and extensive NMR studies specifically on 2-Leu-deltorphin are not widely published, a wealth of information can be gleaned from investigations into the closely related deltorphin-I and deltorphin-II. These studies provide a robust framework for understanding the conformational landscape of this compound.

For deltorphin-I, quantitative two-dimensional NMR combined with energy calculations has revealed the presence of two main families of conformers in solution: a left-handed helix and a large loop, both stabilized by hydrogen bonds. A key finding is the proximity of the D-Ala2-Phe3-Asp4 and Val5-Val6-Gly7 triads. The conformational attributes of the N-terminal tetrapeptide, along with specific side-chain orientations of Tyr1 and Phe3, are suggested to be critical for high-selectivity binding to the δ-opioid receptor.

Table 1: Key NMR Findings for Deltorphin (B1670231) Analogues

FeatureDeltorphin-IDeltorphin-IIInferred Relevance for this compound
Predominant Conformations Left-handed helix, Large loopS-shaped backboneThe bulkier D-Leu side chain may favor a more defined helical or looped structure.
Key Structural Motifs Proximity of D-Ala2-Phe3-Asp4 and Val5-Val6-Gly7 triadsTurn conformation in the C-terminal sequenceThe interaction between the N-terminal and C-terminal regions is likely preserved.
Critical Residues for Selectivity Tyr1, Phe3 side-chain orientationsN-terminal folded conformationThe Tyr1 and Phe3 orientations are expected to be crucial for the selectivity of this compound.

Computational Approaches: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational lens to view the dynamic nature of peptides like this compound at an atomic level. mdpi.com These simulations can predict the conformational changes a peptide undergoes over time, providing insights that are complementary to the static pictures offered by some experimental techniques.

MD simulations performed on deltorphin C and its analogues have demonstrated that the three-dimensional architecture is a significant factor in determining δ-opioid receptor subtype selectivity. nih.gov These studies revealed that modifications in the peptide sequence lead to distinct low-energy conformers, which in turn correlate with different receptor binding profiles. nih.gov For this compound, substituting D-Ala with D-Leu would alter the side-chain volume and hydrophobicity at position 2. MD simulations would be crucial to predict how this change affects the peptide's conformational ensemble and its energetic landscape.

The general methodology for such simulations involves placing the peptide in a simulated environment, such as a water box or a lipid bilayer, and then calculating the forces between atoms to model their movements over time. mdpi.com For opioid peptides, these simulations can help identify stable conformations and the hydrogen bonding networks that maintain them. The substitution at position 2 is known to be critical, and MD simulations can elucidate the specific structural consequences of introducing a leucine (B10760876) residue.

Table 2: Parameters and Findings from Typical Molecular Dynamics Simulations of Opioid Peptides

ParameterTypical Value/MethodSignificance for this compound
Force Field CHARMM, AMBERDetermines the accuracy of interatomic potentials.
Solvent Model Explicit (e.g., TIP3P water)Simulates the aqueous physiological environment.
Simulation Time Nanoseconds to MicrosecondsAllows for the observation of significant conformational changes.
Key Analyses RMSD, RMSF, Dihedral Angles, H-bondsQuantify conformational stability, flexibility, and structural motifs.

Conformational Characterization in Membrane-Mimetic Environments

The conformation of opioid peptides at the cell membrane is of paramount importance, as the membrane is believed to play a role in the pre-selection of the bioactive conformation before receptor binding. nih.gov To mimic this environment, studies often employ micelles, such as those formed by dodecylphosphocholine (B1670865) (DPC).

NMR studies of deltorphin-I and deltorphin-II in DPC micelles have provided significant insights. nih.govnih.gov For deltorphin-II, these studies revealed an S-shaped backbone structure, with a turn in the C-terminal sequence situated under a helically folded N-terminal region. nih.gov This conformation is thought to be relevant for its δ-opioid receptor selectivity. nih.gov Similarly, deltorphin-I in DPC micelles adopts a conformation where the N-terminal and C-terminal sequences are folded and oriented almost at right angles to each other. nih.gov

For this compound, the presence of the more hydrophobic leucine at position 2 would likely enhance its interaction with the hydrophobic core of the DPC micelle. This could lead to a more defined and stable conformation in a membrane-like environment compared to its D-Ala counterpart. The specific conformational changes induced by the D-Leu substitution in this environment would be critical in understanding its membrane-associated behavior and subsequent receptor interaction.

Elucidation of Three-Dimensional Architectures Relevant to Opioid Receptor Binding and Selectivity

The ultimate goal of conformational analysis is to understand how the three-dimensional structure of this compound dictates its binding to and selectivity for the δ-opioid receptor. The substitution of amino acids in the deltorphin sequence has been shown to have a profound impact on receptor affinity and selectivity.

Studies on conformationally restricted deltorphin analogues have shown that modifications at position 2 can significantly alter the peptide's activity. For instance, substituting D-Ala with a more constrained cyclic amino acid can produce either partial agonists or potent antagonists. nih.gov This highlights the sensitivity of the receptor to the conformation of this part of the peptide. The introduction of a D-Leucine at position 2 in this compound is a less drastic but still significant modification that is expected to fine-tune its interaction with the receptor.

The prevailing model for opioid peptide binding suggests that the N-terminal Tyr residue interacts with a conserved binding pocket within the receptor, while the subsequent amino acids determine selectivity. The conformation of the peptide backbone and the spatial arrangement of the side chains at positions 2, 3, and 4 are particularly important for distinguishing between µ- and δ-opioid receptors. The bulkier and more hydrophobic side chain of D-Leu in this compound, as compared to D-Ala, would likely lead to a different set of interactions with the receptor's binding pocket, thereby influencing its selectivity profile. It is the subtle interplay of these structural features that ultimately defines the unique pharmacological properties of this compound.

Mechanisms of Delta Opioid Receptor Signal Transduction Mediated by 2 Leu Deltorphin

G-Protein Coupling and Activation

Activation of the delta-opioid receptor by 2-Leu-deltorphin primarily involves the coupling and activation of heterotrimeric G-proteins. DORs are classic G-protein-coupled receptors (GPCRs) that, upon agonist binding, undergo a conformational change facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein. This leads to the dissociation of the Gα and Gβγ subunits, both of which can then interact with downstream effector proteins to propagate the signal. nih.gov Delta-opioid receptors predominantly couple to pertussis toxin-sensitive G-proteins of the Gi/o family, including Gi1, Gi2, Gi3, and Go. nih.govnih.gov

Regulation of Adenylyl Cyclase Activity

One of the canonical signaling pathways regulated by this compound following Gi/o protein activation is the inhibition of adenylyl cyclase. The activated Gαi/o subunit directly inhibits the activity of this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. mdpi.com Studies have demonstrated that the delta-opioid receptor-mediated inhibition of adenylyl cyclase is specifically transduced by the Gi2 protein. nih.gov The inhibitory effect of delta-opioid agonists on adenylyl cyclase activity is a well-established mechanism contributing to their cellular effects. For instance, studies in rat neostriatal slices have shown that delta-opioid receptor agonists can reduce D-1 dopamine (B1211576) receptor-stimulated cAMP efflux. nih.gov Research on the cardioprotective effects of deltorphin (B1670231) II, a closely related peptide, indicated a reduction in myocardial cAMP levels during reperfusion, an effect attributed to the inhibition of adenylyl cyclase via Gi/o protein activation. mdpi.com

Intracellular Calcium Mobilization Pathways

Activation of delta-opioid receptors by agonists like deltorphins can lead to an increase in intracellular free calcium concentration ([Ca2+]i) in certain cell types. documentsdelivered.com This effect is often mediated through the Gβγ subunits of the activated Gi/o proteins, which can stimulate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. mdpi.com

In neuronal cell lines such as ND8-47, delta-opioid receptor agonists, including deltorphin II, have been shown to induce a transient increase in [Ca2+]i. documentsdelivered.com This increase was found to be dependent on the influx of external calcium through dihydropyridine-sensitive Ca2+ channels, suggesting a complex interplay between intracellular release and extracellular influx. documentsdelivered.com The mobilization of intracellular calcium is a critical signaling event that can influence a wide range of cellular processes, including neurotransmitter release and gene expression.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The signal transduction cascade initiated by this compound extends to the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is a common downstream consequence of GPCR signaling and plays a significant role in regulating cell proliferation, differentiation, and survival. The activation of ERK1/2 by delta-opioid receptor agonists can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. nih.govnih.gov

In the G-protein-dependent pathway, the Gβγ subunits can activate various upstream kinases, such as Src, which in turn leads to the activation of the Ras-Raf-MEK-ERK cascade. Studies have implicated the NP(x)2Y(x)6F motif within the delta-opioid receptor as being involved in agonist-induced ERK signaling. nih.gov Furthermore, research on the cardioprotective effects of deltorphin II has demonstrated that its infarct-reducing effect is mediated via the activation of ERK1/2-kinase. mdpi.com

Regulation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels

A key mechanism of neuronal inhibition by delta-opioid receptor agonists is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels. nih.gov Upon receptor activation, the dissociated Gβγ subunits directly bind to and open GIRK channels. nih.gov This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

The activation of GIRK channels contributes significantly to the analgesic effects of opioids. nih.gov Studies in rodent models have shown that GIRK channels are crucial for peripheral opioid-mediated analgesia. nih.gov Specifically, in the context of craniofacial pain, the anti-hyperalgesic effects of a peripheral delta-opioid receptor agonist were found to be mediated by GIRK channels in trigeminal sensory neurons. nih.gov Immunohistochemical studies have revealed the expression of GIRK1 and GIRK2 subunits in small to medium-sized nociceptive neurons. nih.gov

Beta-Arrestin Recruitment and Receptor Desensitization

Prolonged or repeated exposure to an agonist like this compound leads to a process of receptor desensitization, a mechanism that attenuates the signaling response to prevent overstimulation. A key player in this process is the protein β-arrestin. nih.govnih.gov Following agonist-induced phosphorylation of the delta-opioid receptor by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the intracellular C-terminal tail of the receptor. youtube.com

The binding of β-arrestin sterically hinders the coupling of the receptor to G-proteins, thereby uncoupling it from its primary signaling pathway and leading to desensitization. youtube.com Different delta-opioid receptor agonists can exhibit varying efficacies in recruiting β-arrestin, a phenomenon known as biased agonism. nih.gov For instance, some agonists may potently activate G-protein signaling while only weakly recruiting β-arrestin, and vice versa. Studies have shown that while various δOR agonists act as full agonists in inhibiting cAMP, they display distinct efficacies in recruiting β-arrestin 2. nih.gov The recruitment of β-arrestin is not only crucial for desensitization but also initiates a second wave of signaling by acting as a scaffold for other signaling proteins, including those of the MAPK cascade. youtube.comnih.gov

Receptor Internalization and Trafficking Dynamics

Following β-arrestin recruitment, the agonist-receptor complex is often targeted for internalization, a process that removes the receptors from the cell surface, further contributing to desensitization and modulating long-term signaling. nih.gov This internalization is typically mediated by clathrin-coated pits. youtube.com The β-arrestin protein acts as an adaptor, linking the phosphorylated receptor to the clathrin machinery. youtube.com

Once internalized, the delta-opioid receptors are trafficked to endosomes. From the endosomal compartment, the receptors can have two main fates: they can be dephosphorylated and recycled back to the plasma membrane, leading to resensitization of the cell, or they can be targeted for degradation in lysosomes, resulting in receptor downregulation. youtube.com The specific trafficking fate of the receptor can be influenced by the activating agonist. Studies with deltorphin II have shown that its-induced rapid desensitization of the delta-opioid receptor requires both phosphorylation and internalization of the receptor. nih.gov Furthermore, mutation of a key serine residue (Ser363) in the receptor's C-terminal tail was found to abolish deltorphin II-induced receptor phosphorylation but not its internalization, indicating the complexity of these regulatory processes. nih.gov

Biased Agonism and Functional Selectivity (G-protein vs. Beta-arrestin Signaling)

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another after binding to a G-protein coupled receptor (GPCR) like the DOR. For opioid receptors, the two major signaling arms are the G-protein-mediated pathway, which is traditionally associated with analgesia, and the β-arrestin pathway, which is often linked to receptor desensitization, internalization, and certain side effects.

This compound, also known as deltorphin II, is recognized as a selective agonist for the δ-opioid receptor, with a preference for the δ2 subtype. elifesciences.orgnih.gov Research indicates that different DOR agonists can exhibit distinct signaling profiles. For instance, some agonists are more efficient at promoting receptor internalization, a process often mediated by β-arrestin, than others. nih.gov While detailed quantitative data on the bias of this compound is not extensively available in all contexts, the principles of biased agonism provide a framework for understanding its potential signaling profile. The concept posits that ligands can stabilize specific receptor conformations that favor coupling to either G-proteins or β-arrestins. nih.gov

The development of G-protein-biased agonists at the µ-opioid receptor (MOR) has been a significant area of research, with the goal of separating the therapeutic analgesic effects from the adverse effects associated with β-arrestin signaling. mdpi.com This principle of biased agonism is also applicable to the DOR. The quantification of bias is often expressed as a "bias factor," which compares the relative efficacy and potency of a ligand for the G-protein pathway versus the β-arrestin pathway, typically referenced against a balanced or standard agonist. nih.gov

Table 1: Conceptual Framework of Biased Agonism for a DOR Agonist

Signaling PathwayPrimary FunctionPotential Outcome of Preferential Activation
G-protein Signaling Inhibition of adenylyl cyclase, modulation of ion channelsAnalgesia
β-arrestin Signaling Receptor desensitization, internalization, scaffolding for other signaling proteinsTolerance, potential for side effects

This table presents a simplified, conceptual overview. The actual in vivo consequences of biased agonism are complex and context-dependent.

Role of Receptor Heterodimerization in Signal Transduction (e.g., μ-δ Opioid Receptor Heteromers)

The signaling properties of this compound can be further modulated by the formation of heterodimers between the DOR and other opioid receptors, most notably the μ-opioid receptor (MOR). The resulting μ-δ opioid receptor (MDOR) heteromer exhibits unique pharmacological and signaling characteristics that are distinct from either monomeric receptor.

Several studies have shown that the activation of one protomer within the MDOR heteromer can allosterically modulate the signaling of the other. For instance, the DOR-selective agonist deltorphin II has been observed to enhance the binding and signaling of MOR agonists. elifesciences.org Conversely, MOR activation can influence DOR signaling.

A key finding is that in the context of the MDOR heteromer, the signaling pathway engaged by an agonist can be different from when it acts on a homomeric receptor. For example, some studies suggest that while an MOR agonist might primarily signal through G-proteins when binding to an MOR homomer, it could lead to β-arrestin-mediated signaling when activating an MDOR heteromer. nih.gov

Research has demonstrated that deltorphin II can induce the co-internalization of both MOR and DOR when they are co-expressed, a process indicative of heteromer activation and subsequent engagement of the internalization machinery, which is often β-arrestin dependent. nih.gov This suggests that this compound, by acting on the δ-protomer of the MDOR, can trigger signaling events that involve both receptors. One study found that a significant portion of the β-arrestin recruitment mediated by a DOR agonist could be blocked by an antibody selective for the MDOR heteromer, providing direct evidence for heteromer-specific signaling. nih.gov

The formation of these heteromers can have significant physiological consequences. For example, the analgesic effects of MOR agonists can be enhanced by the co-administration of DOR antagonists, suggesting a functional interaction between the two receptors in vivo. elifesciences.org Studies using rodent models have shown that the analgesic effects of deltorphin II are primarily mediated by MORs, although a weaker, DOR-dependent analgesic effect is also present. researchgate.net This highlights the intricate interplay between these receptors when activated by a ligand like this compound.

Table 2: Signaling Characteristics of this compound at Homomeric vs. Heteromeric Receptors

Receptor TargetLigandObserved Signaling EventReference
DOR Homomer This compound (Deltorphin II)G-protein activation (full agonist in [³⁵S]GTPγS assays) nih.gov
MOR-DOR Heteromer This compound (Deltorphin II)Induces co-internalization of MOR and DOR nih.gov
MOR-DOR Heteromer This compound (Deltorphin II)Enhances MOR agonist binding and signaling elifesciences.org
MOR-DOR Heteromer MOR agonistCan switch signaling from G-protein to β-arrestin pathway nih.govnih.gov

This table summarizes key research findings and is not exhaustive of all signaling possibilities.

Pharmacokinetic and Metabolic Stability Research of 2 Leu Deltorphin Analogues

Approaches to Improve Blood-Brain Barrier Penetration

The blood-brain barrier (BBB) is a formidable obstacle for many systemically administered drugs targeting the central nervous system (CNS). While deltorphins exhibit a higher rate of BBB penetration compared to many other opioid peptides, enhancing this property remains a key objective in the development of analogues with therapeutic potential. nih.gov

Research has indicated that the passage of deltorphins across the BBB is not solely dependent on lipophilicity or molecular weight. nih.gov Instead, it appears to be mediated by a specific, saturable transport system. nih.govnih.govpnas.org The N-terminal sequence of the peptide and the amino acid residues at positions 4 and 5 are critical for this transport. nih.gov

Several strategies have been investigated to improve the BBB penetration of deltorphin (B1670231) analogues:

Lipidation: Increasing the lipophilicity of a peptide can, in some cases, enhance its ability to passively diffuse across the BBB. However, for deltorphins, this is not the primary determinant of penetration. researchgate.net

Structural Modifications: The introduction of specific amino acid substitutions can influence BBB transport. For instance, enhancing the hydrophobicity at positions 5 and 6 has been shown to increase delta-opioid receptor affinity and selectivity, which may indirectly influence CNS availability. nih.gov The substitution of Tyr1 with 6-hydroxy-2-aminotetralin-2-carboxylic acid (Hat) in deltorphin II analogues has also been explored. nih.gov

Glycosylation: The addition of a glucose moiety to a peptide can sometimes facilitate transport across the BBB, potentially by interacting with glucose transporters. mdpi.com

Nanoparticle Delivery Systems: Encapsulating peptides within nanoparticles is a promising approach to ferry them across the BBB. nih.gov These nanoparticles can be designed to target specific receptors on the surface of brain endothelial cells, facilitating their uptake. nih.gov

It has been observed that the transport of deltorphins across brain microvessels is sensitive to the presence of Na+ ions and can be stimulated by L-glutamine. nih.govpnas.org This suggests the involvement of a carrier-mediated transport system that could be exploited for enhanced drug delivery.

ApproachMechanism/RationaleKey Findings
Exploiting Endogenous Transport SystemsDeltorphins appear to utilize a specific, saturable transport system to cross the BBB. nih.govnih.govpnas.orgThe N-terminal sequence and residues at positions 4 and 5 are crucial for this transport. nih.gov Transport is influenced by Na+ ions and L-glutamine. nih.govpnas.org
Structural ModificationsAlterations to the peptide structure can influence its interaction with BBB transporters or its physicochemical properties.Lipophilicity is not the sole determinant of BBB penetration for dermorphin (B549996) analogues. researchgate.net Enhanced hydrophobicity at positions 5 and 6 can increase receptor affinity. nih.gov
GlycosylationAttachment of sugar moieties may facilitate transport via glucose transporters on the BBB. mdpi.comGlycosylated enkephalin analogues have shown evidence of BBB penetration. mdpi.com
Nanoparticle EncapsulationNanocarriers can protect the peptide from degradation and facilitate its transport across the BBB. nih.govVarious nanoparticle systems have been developed to deliver drugs to the CNS. nih.gov

Bioavailability Considerations in Preclinical Pharmacokinetic Models

Bioavailability is influenced by both absorption and first-pass metabolism. A significant challenge for peptide-based drugs is their poor absorption from the gastrointestinal tract and rapid degradation by liver enzymes.

Research on dermorphin and deltorphin analogues has provided insights into the factors affecting their bioavailability. For example, some highly potent analogues have demonstrated low bioavailability after systemic administration. mdpi.com Conversely, certain modifications have led to analogues with increased oral bioavailability. mdpi.com

Key considerations in preclinical pharmacokinetic models include:

Route of Administration: Evaluating analogues after both intravenous and oral administration allows for the determination of absolute bioavailability.

Half-life (t1/2): A longer half-life is indicative of improved metabolic stability. psu.edu

Plasma Concentration-Time Profiles: These profiles provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of the analogue.

CNS Penetration: Measuring the concentration of the analogue in the brain tissue or cerebrospinal fluid is necessary to confirm successful BBB penetration.

The development of analogues with improved bioavailability should lead to a better correlation between the administered dose and the resulting plasma and CNS concentrations, which is a critical factor for predictable therapeutic outcomes. psu.edu

Pharmacokinetic ParameterSignificance in Preclinical ModelsDesired Outcome for Analogues
Absolute BioavailabilityMeasures the fraction of the administered dose that reaches systemic circulation.Increased oral bioavailability.
Half-life (t1/2)Indicates the rate of elimination and metabolic stability. psu.eduLonger half-life for less frequent dosing. psu.edu
Plasma Concentration (Cmax)The maximum concentration of the drug in the plasma.Sufficient Cmax to achieve therapeutic effect.
Brain/Plasma RatioIndicates the extent of BBB penetration.Higher ratio for CNS-targeted drugs.

Future Research Directions and Therapeutic Potential of 2 Leu Deltorphin

Elucidating Novel Downstream Signaling Pathways

The classical understanding of delta-opioid receptor (DOR) activation involves coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov However, the full spectrum of signaling cascades initiated by 2-Leu-deltorphin remains to be comprehensively mapped.

Future research should focus on identifying and characterizing novel downstream signaling pathways. Evidence suggests that DOR subtypes can activate inositol-signalling pathways, a non-classical pathway for Gαi/o-coupled receptors. tocris.com Investigating the potential of this compound to engage such pathways is a crucial next step. Furthermore, the role of G protein-coupled receptor kinases (GRKs) and β-arrestins in regulating this compound-mediated signaling requires detailed exploration. nih.govnih.gov While G-protein activation is associated with the primary therapeutic effects, β-arrestin recruitment is often linked to receptor desensitization, tolerance, and potentially some adverse effects. nih.govfrontiersin.org

Studies on related delta-opioid agonists have implicated other signaling molecules. For instance, the neuroprotective effects of [D-Ala2, D-Leu5]-enkephalin (DADLE) have been linked to the activation of brain-derived neurotrophic factor (BDNF) and its downstream effectors, including phosphorylated ERK1/2 and synapsin I. nih.gov Additionally, protein kinase Cα (PKCα) and the myristoylated alanine-rich C-kinase substrate (MARCKS) protein have been implicated in the synaptic improvements induced by DADLE. nih.gov Determining whether this compound activates these pathways could reveal novel mechanisms for its therapeutic actions.

Rational Design of Next-Generation Deltorphin (B1670231) Analogues with Optimized Profiles

The structure of this compound provides a valuable template for the rational design of next-generation analogues with optimized pharmacological profiles. Structure-activity relationship (SAR) studies on various deltorphin analogues have provided key insights into the molecular determinants of affinity and selectivity. nih.govconicet.gov.arnih.gov

The C-terminal region of deltorphins is critical for their high delta-selectivity. nih.govconicet.gov.ar Modifications in this region, including alterations in charge and hydrophobicity, can significantly impact receptor affinity and selectivity. nih.gov For example, introducing a lipophilic L-penicillamine at position 5 in cyclic deltorphin analogues has been shown to result in highly delta-selective compounds. nih.gov

Future design strategies for this compound analogues should aim to:

Enhance Selectivity: Further modifications to the peptide backbone and side chains to increase the selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors.

Improve Metabolic Stability: Introduction of unnatural amino acids or cyclization to increase resistance to enzymatic degradation and improve bioavailability. nih.gov

Modulate Signaling Bias: Designing analogues that preferentially activate G-protein signaling pathways while minimizing β-arrestin recruitment could potentially lead to compounds with a wider therapeutic window and reduced tolerance development. frontiersin.orgmdpi.com

Optimize Blood-Brain Barrier Permeability: While deltorphins exhibit relatively good blood-brain barrier penetration, further optimization through strategies like the addition of N-terminal amino acids could enhance central nervous system availability. nih.govwikipedia.org

Analogue Modification Strategy Goal Example from Deltorphin Research Reference
C-terminal modificationEnhance delta-selectivityAltering charge and hydrophobicity nih.gov, conicet.gov.ar, nih.gov
Introduction of lipophilic residuesIncrease delta-selectivitySubstitution with L-Penicillamine at position 5 nih.gov
CyclizationImprove metabolic stability and selectivityCreation of disulfide-bridged cyclic analogues nih.gov
N-terminal amino acid additionImprove blood-brain barrier permeabilityAddition of Arginine or Proline nih.gov

Potential for Combination Therapies and Multimodal Approaches

To enhance the therapeutic efficacy of this compound and potentially reduce the required therapeutic dose, combination with other analgesic agents in a multimodal approach is a promising strategy. nih.govapsf.orgsacredheart.edu Multimodal analgesia targets different pain pathways simultaneously, which can result in synergistic or additive effects. nih.gov

Potential combination strategies for this compound include:

Alpha-2 Adrenergic Agonists: Compounds like clonidine (B47849) and dexmedetomidine (B676) have opioid-sparing effects and could be co-administered with this compound. nih.gov

NMDA Receptor Antagonists: Ketamine and other NMDA receptor antagonists can prevent or reverse the central sensitization associated with chronic pain and may act synergistically with delta-opioid agonists. apsf.org

Gabapentinoids: Gabapentin and pregabalin (B1679071) are effective in treating neuropathic pain and could complement the analgesic actions of this compound. apsf.org

CCK Receptor Antagonists: Cholecystokinin (CCK) can act as an anti-opioid peptide. Antagonists of the CCK receptor have been shown to potentiate morphine analgesia and prevent tolerance, a strategy that could be explored with this compound. mdpi.com

Research in this area should focus on identifying optimal drug combinations and ratios that maximize analgesic synergy while minimizing side effects.

Advanced Preclinical Models for Comprehensive Efficacy and Mechanism Studies

To thoroughly evaluate the therapeutic potential of this compound and its analogues, the use of advanced and clinically relevant preclinical models is essential.

In Vivo Models:

Neuropathic Pain Models: Models such as chronic constriction injury (CCI) and peripheral nerve injury (PNI) are crucial for assessing the efficacy of this compound in treating chronic, debilitating pain states. nih.govresearchgate.net Studies have already shown that delta-opioid agonists can be effective in these models. nih.gov Oxaliplatin-induced neuropathic pain models are also relevant for chemotherapy-induced neuropathy. frontiersin.org

Tonic Pain Models: The formalin test, which induces a biphasic pain response, can be used to evaluate the effects of this compound on both acute nociception and inflammatory pain. researchgate.net

Genetically Modified Animal Models: The use of opioid receptor knockout mice (mu, delta, kappa, and combinatorial knockouts) is a powerful tool to definitively establish the role of the delta-opioid receptor in the observed effects of this compound and to assess its in-vivo selectivity. nih.govresearchgate.net

In Vitro and Ex Vivo Models:

Primary Cell Cultures: Primary cultures of neurons and brain microvessel endothelial cells can be used to study the cellular mechanisms of action and blood-brain barrier permeability of this compound and its analogues. nih.gov

Electrophysiological Recordings: Techniques such as patch-clamp electrophysiology in brain slices can be used to directly measure the effects of this compound on neuronal excitability and synaptic transmission.

Advanced Imaging Techniques: The use of advanced imaging can help visualize the trafficking and localization of delta-opioid receptors in response to this compound treatment.

Preclinical Model Purpose Relevance to this compound Research Reference
Chronic Constriction Injury (CCI)Neuropathic painAssess efficacy in chronic pain researchgate.net
Peripheral Nerve Injury (PNI)Neuropathic painEvaluate effects on nerve injury-induced pain nih.gov
Formalin TestTonic and inflammatory painDetermine effects on different pain phases researchgate.net
Opioid Receptor Knockout MiceReceptor selectivityConfirm delta-opioid receptor mediated effects nih.gov, researchgate.net
Primary Neuronal CulturesCellular mechanismsInvestigate downstream signaling pathways nih.gov
Brain Microvessel Endothelium CulturesBlood-brain barrier permeabilityAssess CNS penetration nih.gov

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of a new generation of safer and more effective analgesics.

Q & A

Q. What criteria should guide the selection of negative/positive controls in this compound studies?

  • Methodological Answer :
  • Positive Controls : Native deltorphin I/II for DOR activity; DAMGO for MOR.
  • Negative Controls : Scrambled peptide sequences or DOR antagonists (e.g., naltrindole).
  • Validation : Pre-treat tissues with selective antagonists (e.g., naloxone for MOR) to confirm receptor mediation .

Q. How can researchers ensure reproducibility when synthesizing this compound analogs?

  • Methodological Answer : Document solid-phase peptide synthesis (SPPS) parameters: resin type (e.g., Rink amide), coupling reagents (HBTU/HOBt), and cleavage conditions (TFA/scavengers). Share synthetic protocols via open-access repositories (e.g., Zenodo) and provide NMR/HPLC raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.